molecular formula C10H10ClFO3 B14034379 Methyl 5-chloro-4-ethoxy-2-fluorobenzoate

Methyl 5-chloro-4-ethoxy-2-fluorobenzoate

Cat. No.: B14034379
M. Wt: 232.63 g/mol
InChI Key: KCWURIIDGIPDOY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-ethoxy-2-fluorobenzoate typically involves the esterification of 5-chloro-4-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-ethoxy-2-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-4-ethoxy-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-4-ethoxy-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group at the 4-position, in particular, can influence its reactivity and interactions in various applications .

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 5-chloro-4-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-9-5-8(12)6(4-7(9)11)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

KCWURIIDGIPDOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)OC)Cl

Origin of Product

United States

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